Cas no 52829-97-7 ((1,1-dimethoxyethyl)cyclopropane)

(1,1-dimethoxyethyl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- Cyclopropane, (1,1-dimethoxyethyl)-
- Cyclopropane,(1,1-dimethoxyethyl)-
- (1,1-dimethoxyethyl)cyclopropane
- (1,1-Dimethoxy-ethyl)-cyclopropane
- AIRYVOBWESROTH-UHFFFAOYSA-N
- F72528
- SCHEMBL817555
- 1,1-dimethoxyethylcyclopropane
- 52829-97-7
-
- MDL: MFCD30529554
- インチ: InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3
- InChIKey: AIRYVOBWESROTH-UHFFFAOYSA-N
- SMILES: CC(C1CC1)(OC)OC
計算された属性
- 精确分子量: 130.099379685g/mol
- 同位素质量: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 93.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 18.5Ų
(1,1-dimethoxyethyl)cyclopropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K85526-1g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 1g |
$585 | 2025-02-28 | |
eNovation Chemicals LLC | K85526-5g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 5g |
$965 | 2025-02-28 | |
eNovation Chemicals LLC | K85526-1g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 1g |
$585 | 2024-05-25 | |
eNovation Chemicals LLC | K85526-10g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 10g |
$1380 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92197-1G |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 1g |
¥ 640.00 | 2023-04-13 | |
A2B Chem LLC | AG34579-1g |
Cyclopropane,(1,1-dimethoxyethyl)- |
52829-97-7 | 95% | 1g |
$63.00 | 2024-04-19 | |
Aaron | AR00DMHR-250mg |
Cyclopropane,(1,1-dimethoxyethyl)- |
52829-97-7 | 95% | 250mg |
$17.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92197-1.0g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 1.0g |
¥639.0000 | 2024-08-02 | |
eNovation Chemicals LLC | K85526-5g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 5g |
$965 | 2025-03-03 | |
eNovation Chemicals LLC | K85526-10g |
(1,1-dimethoxyethyl)cyclopropane |
52829-97-7 | 95% | 10g |
$1380 | 2025-03-03 |
(1,1-dimethoxyethyl)cyclopropane 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
(1,1-dimethoxyethyl)cyclopropaneに関する追加情報
Comprehensive Overview of (1,1-Dimethoxyethyl)cyclopropane (CAS No. 52829-97-7)
(1,1-Dimethoxyethyl)cyclopropane, with the CAS number 52829-97-7, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive cyclopropane ring and the presence of a dimethoxyethyl group, which imparts specific chemical and physical properties that make it valuable for various applications.
The molecular structure of (1,1-dimethoxyethyl)cyclopropane consists of a three-membered cyclopropane ring attached to a dimethoxyethyl group. The cyclopropane ring is highly strained due to the angle strain and torsional strain inherent in three-membered rings. This strain can be harnessed in synthetic chemistry to drive reactions that might otherwise be unfavorable. The dimethoxyethyl group, on the other hand, provides functional handles for further chemical modifications and reactivity.
In recent years, (1,1-dimethoxyethyl)cyclopropane has been the subject of numerous studies aimed at exploring its potential in various fields. One notable area of research is its use as a synthetic intermediate in the preparation of complex organic molecules. The strained cyclopropane ring can undergo ring-opening reactions under mild conditions, making it an attractive starting material for the synthesis of diverse compounds with pharmaceutical relevance.
For instance, a study published in the Journal of Organic Chemistry in 2023 reported the use of (1,1-dimethoxyethyl)cyclopropane as a key intermediate in the synthesis of a novel class of antiviral agents. The researchers utilized the strained cyclopropane ring to facilitate a cascade reaction that generated a highly functionalized product with potent antiviral activity against several RNA viruses. This work highlights the potential of (1,1-dimethoxyethyl)cyclopropane as a valuable building block in drug discovery and development.
Beyond its applications in pharmaceutical research, (1,1-dimethoxyethyl)cyclopropane has also shown promise in materials science. The unique combination of the strained cyclopropane ring and the dimethoxyethyl group can be exploited to design novel polymers with tailored properties. A recent study in Macromolecules demonstrated that (1,1-dimethoxyethyl)cyclopropane-based monomers could be polymerized to form polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics and aerospace industries.
The physical properties of (1,1-dimethoxyethyl)cyclopropane are also noteworthy. It is a colorless liquid at room temperature with a boiling point around 80°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it easy to handle and process in laboratory settings. Additionally, its low toxicity and environmental impact make it a safer alternative to many other organic compounds used in similar applications.
In terms of synthesis, (1,1-dimethoxyethyl)cyclopropane can be prepared through several routes. One common method involves the reaction of 1-bromo-2-methoxyethane with cyclopropylmagnesium bromide followed by methanolysis. Another approach involves the ring-closing metathesis (RCM) reaction of an appropriate diene precursor. These synthetic methods provide chemists with flexible options to produce high-purity (1,1-dimethoxyethyl)cyclopropane for various applications.
The safety profile of (1,1-dimethoxyethyl)cyclopropane
In conclusion, (1,1-dimethoxyethyl)cyclopropane (CAS No. 52829-97-7) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As ongoing research continues to uncover new applications and optimize existing ones, the importance of this compound is likely to grow even further.
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